4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by its unique structural features, including a tetrahydroisoquinoline core substituted with dimethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core. The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The dimethyl groups are usually introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient trifluoromethylation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkyl halides, and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully reduced isoquinoline compounds.
Scientific Research Applications
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Similar but without the dimethyl groups, affecting its reactivity and applications.
4,4-Dimethyl-6-(methyl)-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of trifluoromethyl, altering its chemical behavior.
Uniqueness
The presence of both dimethyl and trifluoromethyl groups in 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, making it more versatile in chemical reactions and enhancing its potential in various applications compared to its analogs.
Properties
IUPAC Name |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDVBPMLBDPWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744848 |
Source
|
Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-72-3 |
Source
|
Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.